D-Pemetrexed disodium

Description

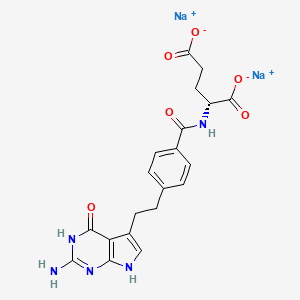

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H19N5Na2O6 |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m1../s1 |

InChI Key |

NYDXNILOWQXUOF-FFXKMJQXSA-L |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Molecular Mechanism of Action of D Pemetrexed Disodium

Inhibition of Folate-Dependent Enzymes

D-Pemetrexed disodium (B8443419) exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes. nih.govaacrjournals.org This multi-targeted approach is a key feature of its mechanism, allowing it to interfere with both pyrimidine (B1678525) and purine (B94841) synthesis pathways. nih.govaacrjournals.org

Thymidylate Synthase (TS) Inhibition

A primary target of D-pemetrexed is thymidylate synthase (TS). nih.govcapes.gov.brbccancer.bc.ca TS is a crucial enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). aacrjournals.orgnih.gov The inhibition of TS by the polyglutamated forms of D-pemetrexed is particularly potent. bccancer.bc.camedchemexpress.com By blocking TS, D-pemetrexed depletes the intracellular pool of dTMP, a necessary precursor for DNA synthesis, thereby halting cell division. wikipedia.orgaacrjournals.org Research has shown that the pentaglutamate form of pemetrexed (B1662193) is a significantly more potent inhibitor of TS than the parent compound. psu.edubccancer.bc.ca

Dihydrofolate Reductase (DHFR) Inhibition

D-Pemetrexed also inhibits dihydrofolate reductase (DHFR). wikipedia.orgbccancer.bc.caaxonmedchem.com DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for numerous metabolic reactions, including the synthesis of purines and thymidylate. wikipedia.orgpsu.edu By inhibiting DHFR, D-pemetrexed leads to a depletion of reduced folates, further disrupting the synthesis of nucleotides necessary for DNA and RNA formation. wikipedia.org

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) Inhibition

Another key enzyme inhibited by D-pemetrexed is glycinamide ribonucleotide formyltransferase (GARFT). bccancer.bc.caaxonmedchem.comnih.gov GARFT is involved in the early steps of the de novo purine synthesis pathway. wikipedia.orgpsu.edu Inhibition of GARFT by D-pemetrexed and its polyglutamated metabolites blocks the formation of purine nucleotides, which are essential components of both DNA and RNA. wikipedia.orgncats.io

Disruption of De Novo Nucleotide Biosynthesis Pathways

The simultaneous inhibition of these key enzymes by D-pemetrexed leads to a comprehensive disruption of the de novo synthesis of both purine and pyrimidine nucleotides. google.com This dual blockade is a hallmark of its potent anti-cancer activity.

Purine Nucleotide Synthesis Blockade

By inhibiting both GARFT and, to a lesser extent, AICARFT, D-pemetrexed effectively shuts down the de novo purine synthesis pathway. ncats.iopsu.edu This prevents the formation of adenine (B156593) and guanine (B1146940) nucleotides, which are critical for DNA and RNA synthesis, as well as for cellular energy metabolism. wikipedia.org The blockade of purine synthesis is a significant contributor to the cytotoxic effects of D-pemetrexed. nih.gov

Enzyme Inhibition Data

The inhibitory activity of D-pemetrexed and its polyglutamated forms against its target enzymes has been quantified in various studies. The following table summarizes the inhibitory constants (Ki) for the pentaglutamate form of pemetrexed.

| Enzyme | Inhibitory Constant (Ki) of Pemetrexed Pentaglutamate |

| Thymidylate Synthase (TS) | 1.3 nM medchemexpress.com |

| Dihydrofolate Reductase (DHFR) | 7.2 nM medchemexpress.com |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 nM medchemexpress.com |

Pyrimidine Nucleotide Synthesis Blockade

D-Pemetrexed disodium's primary mechanism for disrupting pyrimidine synthesis lies in its potent inhibition of thymidylate synthase (TS). nih.govplos.orgcapes.gov.brnih.gov TS is a crucial enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govnih.gov dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a key building block of DNA. nih.gov

Upon entering a cell, this compound is converted into its active polyglutamate forms by the enzyme folylpolyglutamate synthetase. cancernetwork.comnih.gov This conversion is a critical step, as the polyglutamated forms are more potent inhibitors of TS and are retained within the cell for longer periods, prolonging the drug's action. cancernetwork.comaacrjournals.org The polyglutamated D-pemetrexed then competes with the natural folate cofactor, 5,10-methylenetetrahydrofolate, for the binding site on TS, effectively blocking the enzyme's function. aacrjournals.org

The inhibition of TS leads to a significant depletion of the intracellular dTMP and subsequently the dTTP pool. nih.gov This creates a bottleneck in the pyrimidine synthesis pathway, directly impeding the cell's ability to produce one of the four essential bases required for DNA synthesis. mdpi.comwikipedia.org

Table 1: Key Enzymes Targeted by this compound in Nucleotide Synthesis

| Enzyme Target | Pathway Affected | Consequence of Inhibition |

|---|---|---|

| Thymidylate Synthase (TS) | Pyrimidine Synthesis | Depletion of dTMP, leading to reduced dTTP levels and inhibition of DNA synthesis. nih.govplos.orgcancercareontario.ca |

| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Depletion of tetrahydrofolate cofactors, indirectly affecting purine and pyrimidine synthesis. wikipedia.org |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Purine Synthesis | Inhibition of de novo purine nucleotide synthesis. wikipedia.org |

Cellular Consequences of Enzyme Inhibition

The blockade of pyrimidine nucleotide synthesis, primarily through the inhibition of thymidylate synthase, triggers a cascade of detrimental effects within the cell, significantly impacting DNA replication, repair mechanisms, and RNA synthesis.

Interference with DNA Replication and Repair Mechanisms

The depletion of the dTTP pool has profound consequences for DNA replication. With an insufficient supply of this essential building block, DNA polymerase is unable to proceed, leading to the stalling of replication forks. aacrjournals.org This interruption in DNA synthesis can trigger cell cycle arrest, typically in the S-phase, as the cell attempts to resolve the issue. aacrjournals.org

Prolonged stalling of replication forks can lead to their collapse, resulting in DNA double-strand breaks. aacrjournals.org These breaks are highly cytotoxic lesions that can lead to apoptosis if not efficiently repaired. nih.govnih.gov The accumulation of uracil (B121893) in DNA is another consequence of TS inhibition. aacrjournals.org With low levels of dTTP, the cell may mistakenly incorporate dUTP into the DNA strand. The subsequent attempt by the base excision repair (BER) enzyme, uracil-DNA glycosylase (UNG), to remove the uracil can lead to further DNA strand breaks, exacerbating the DNA damage. aacrjournals.orgaacrjournals.org Studies have shown that cancer cells with lower levels of UNG are more sensitive to pemetrexed, highlighting the critical role of this DNA repair pathway in mediating the drug's effects. aacrjournals.org

Table 2: Research Findings on the Impact of this compound on DNA Processes

| Research Finding | Cellular Process Affected | Outcome | Citation |

|---|---|---|---|

| Pemetrexed-induced TS inhibition leads to an increase in 3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) uptake. | Thymidine (B127349) Salvage Pathway | Indicates a compensatory upregulation of the salvage pathway when the de novo pathway is blocked. | plos.org |

| Inhibition of TS by pemetrexed leads to a "flare" in the thymidine salvage pathway activity. | DNA Thymidine Salvage Pathway | The flare effect can be used as an imaging biomarker for successful TS inhibition. | oncotarget.com |

| Pemetrexed treatment in UNG-deficient cells results in significant replication fork instability. | DNA Replication | Leads to an increase in DNA double-strand breaks and cell death. | aacrjournals.org |

| Overexpression of TS in non-small cell lung cancer cells confers resistance to pemetrexed. | DNA Synthesis & Apoptosis | Reduced inhibition of DNA synthesis and apoptosis in the presence of the drug. | nih.govnih.gov |

Impact on RNA Synthesis Pathways

While the primary and most direct impact of this compound's pyrimidine blockade is on DNA synthesis, RNA synthesis pathways are also affected, albeit through more indirect mechanisms. mdpi.comwikipedia.org RNA molecules utilize uridine (B1682114) triphosphate (UTP) instead of dTTP. The inhibition of TS leads to an accumulation of its substrate, dUMP, which can be subsequently converted to other uridine-based nucleotides.

Furthermore, the induction of apoptosis, a common outcome of severe DNA damage, involves the widespread degradation of cellular components, including RNA, by caspases and other nucleases. nih.govnih.gov Therefore, while not a direct target, RNA synthesis is ultimately compromised as a secondary consequence of the profound cellular disruption initiated by the pyrimidine synthesis blockade.

Cellular Uptake, Intracellular Metabolism, and Retention of D Pemetrexed Disodium

Cellular Transport Mechanisms

D-pemetrexed disodium (B8443419) utilizes multiple transport systems to gain entry into cells, a characteristic that contributes to its broad spectrum of activity. aacrjournals.orgdrugbank.com These transport mechanisms are typically used by naturally occurring folates. The primary transporters involved are the reduced folate carrier (RFC), membrane folate binding protein transport systems (such as folate receptor-α), and the proton-coupled folate transporter (PCFT). drugbank.comeuropa.euhres.ca

Role of the Reduced Folate Carrier (RFC)

The reduced folate carrier (RFC) is a major transport system for folates and antifolates in mammalian cells. researchgate.net It functions as a carrier-mediated anion exchanger, facilitating the transport of its substrates across the cell membrane. aacrjournals.org D-pemetrexed disodium exhibits a high affinity for RFC, which is a key factor in its cellular uptake. aacrjournals.orgfda.gov In fact, the affinity of pemetrexed (B1662193) for RFC is approximately twofold higher than that of the classic antifolate, methotrexate (B535133). aacrjournals.org This efficient transport via RFC contributes significantly to the intracellular accumulation of this compound. aacrjournals.orgnih.gov However, it has been observed that in certain cancer cell lines, a lack of RFC function does not lead to significant resistance to pemetrexed, suggesting the presence and importance of alternative transport routes. aacrjournals.orgscispace.com

Involvement of Membrane Folate Binding Protein Transport Systems (Folate Receptor-α, FR-α)

Folate receptor-α (FR-α) is a high-affinity folate binding protein that is often overexpressed in various solid tumors. aacrjournals.orgcancernetwork.com This receptor mediates the transport of folates and some antifolates through an endocytotic process. aacrjournals.org this compound has a notably high affinity for FR-α, even higher than that of folic acid. aacrjournals.org While FR-α has a lower transport capacity compared to RFC, its high-level expression in certain cancers can significantly contribute to the uptake of this compound. aacrjournals.orgnih.gov This targeted delivery mechanism may enhance the selectivity of the drug towards tumor cells overexpressing this receptor. cancernetwork.com However, studies have shown that in some mesothelioma cell lines, there is no direct correlation between FR-α expression and sensitivity to pemetrexed. nih.govcapes.gov.br

Function of the Proton-Coupled Folate Transporter (PCFT)

The proton-coupled folate transporter (PCFT) is another crucial transporter for this compound, particularly in the acidic microenvironment often found in solid tumors. nih.govresearchgate.net This transporter operates optimally at a low pH (around 5.5) and exhibits a very high affinity for pemetrexed. aacrjournals.orgnih.gov The discovery of PCFT has helped to explain the preserved activity of pemetrexed in cells with impaired RFC function. aacrjournals.org PCFT has been identified as a key transporter for pemetrexed in various cancer models, and its expression has been linked to the drug's cytotoxicity. nih.govnih.gov The presence of this redundant transport pathway ensures that tumor cells are less likely to develop resistance to pemetrexed due to transport defects alone. nih.gov

Table 1: Affinity of Pemetrexed and Other Folates for Different Transporters

| Transporter | Substrate | Affinity (Kt or Ki) | pH | Reference |

| Reduced Folate Carrier (RFC) | Pemetrexed | ~1-2.5 μmol/L | 7.4 | aacrjournals.org |

| Methotrexate | 2-5 μmol/L | 7.4 | aacrjournals.org | |

| Folic Acid | ~200 μmol/L | 7.4 | aacrjournals.org | |

| Folate Receptor-α (FR-α) | Pemetrexed | ~1 nmol/L | - | aacrjournals.org |

| Methotrexate | ~300 nmol/L | - | aacrjournals.org | |

| Proton-Coupled Folate Transporter (PCFT) | Pemetrexed | ~50 nmol/L | 5.5 | aacrjournals.org |

| Methotrexate | ~1 μmol/L | 5.5 | aacrjournals.org | |

| Folic Acid | ~500 nmol/L | 5.5 | aacrjournals.org |

Intracellular Polyglutamation by Folylpolyglutamate Synthetase (FPGS)

Once inside the cell, this compound undergoes a critical metabolic conversion known as polyglutamation. drugbank.comhres.cahres.ca This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the parent drug molecule. google.com

Kinetics and Efficiency of Polyglutamate Conversion

This compound is a remarkably efficient substrate for FPGS. aacrjournals.org The kinetics of its polyglutamation are superior to many other folate analogues, including methotrexate. aacrjournals.org This high affinity for FPGS allows for the rapid and efficient conversion of this compound to its polyglutamated forms, even at low intracellular concentrations. aacrjournals.org This rapid conversion is a significant pharmacological advantage, leading to a marked accumulation of active drug metabolites within the cell. aacrjournals.org The process of polyglutamation is both time- and concentration-dependent and occurs more extensively in tumor cells compared to normal tissues. europa.euhres.ca

Enhanced Potency of Polyglutamated Metabolites

The polyglutamated metabolites of this compound are significantly more potent inhibitors of its target enzymes than the parent monoglutamate form. hres.cabccancer.bc.ca For instance, the pentaglutamate form of pemetrexed is approximately 100 times more potent as an inhibitor of thymidylate synthase (TS) and shows a comparable increase in activity against glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). aacrjournals.org These polyglutamated forms are also retained within the cell for longer periods due to their increased negative charge, which hinders their efflux from the cell. nih.govhres.ca This prolonged intracellular retention of highly potent drug metabolites leads to sustained inhibition of key enzymes in the folate pathway, ultimately resulting in enhanced cytotoxic effects in malignant cells. europa.euhres.caeuropa.eu

Table 2: Inhibitory Constants (Ki) of Pemetrexed Pentaglutamate for Target Enzymes

| Target Enzyme | Ki (nM) | Reference |

| Thymidylate Synthase (TS) | 1.3 | medchemexpress.com |

| Dihydrofolate Reductase (DHFR) | 7.2 | medchemexpress.com |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 | medchemexpress.com |

Prolonged Intracellular Retention of Polyglutamate Forms

Upon entry into the cell, this compound undergoes rapid and efficient conversion into polyglutamate forms. europa.eu This metabolic process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). europa.euiiarjournals.org The addition of multiple glutamate residues to the D-Pemetrexed molecule significantly alters its physicochemical properties, most notably by increasing its molecular size and negative charge. cancernetwork.com

This polyglutamation is a time- and concentration-dependent process that occurs within tumor cells and, to a lesser degree, in normal tissues. europa.eufda.gov The resulting polyglutamated metabolites are not only retained within the cell but are also more potent inhibitors of key enzymes in folate metabolism, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), compared to the monoglutamate form of the drug. europa.eucancernetwork.com

A key pharmacological advantage of D-Pemetrexed is the extended intracellular half-life of its polyglutamate forms. europa.eufda.gov This prolonged retention leads to sustained inhibition of target enzymes, thereby prolonging the drug's action within malignant cells. europa.eufda.gov The continuous presence of these active metabolites disrupts the de novo biosynthesis of thymidine (B127349) and purine (B94841) nucleotides, which are essential for cell replication. europa.eueuropa.eu Research has shown that the accumulation of D-Pemetrexed polyglutamates is a significant factor in its antitumor activity. aacrjournals.org

| Process | Enzyme | Effect | Significance |

|---|---|---|---|

| Polyglutamation | Folylpolyglutamate synthetase (FPGS) | Addition of glutamate residues to D-Pemetrexed | Increased intracellular retention and potency europa.eucancernetwork.com |

| Intracellular Retention | - | Increased intracellular half-life of polyglutamated forms | Prolonged inhibition of target enzymes and sustained drug action europa.eufda.gov |

| Enzyme Inhibition | - | More potent inhibition of TS and GARFT by polyglutamate forms | Disruption of nucleotide biosynthesis europa.eucancernetwork.com |

Regulation of Intracellular this compound Levels

The intracellular concentration of D-Pemetrexed and its active polyglutamate metabolites is a dynamic equilibrium, influenced by several factors that can impact the drug's efficacy.

Activity of Gamma-Glutamyl Hydrolase (GGH)

Gamma-glutamyl hydrolase (GGH) is a lysosomal enzyme that counteracts the action of FPGS. amegroups.orgiiarjournals.org GGH catalyzes the hydrolysis of the gamma-glutamyl peptide bonds, effectively removing the glutamate residues from the polyglutamated forms of D-Pemetrexed. amegroups.orgiiarjournals.orgmybiosource.com This process converts the highly retained polyglutamates back into the monoglutamate form, which can then be more easily transported out of the cell. iiarjournals.orgiiarjournals.org

The activity of GGH, therefore, plays a crucial role in regulating the intracellular levels and duration of action of D-Pemetrexed. amegroups.org High levels of GGH activity can lead to a more rapid clearance of the active drug metabolites, potentially reducing the therapeutic effectiveness of D-Pemetrexed. iiarjournals.org The balance between the activity of FPGS (which adds glutamate residues) and GGH (which removes them) is a key determinant of the extent and duration of D-Pemetrexed's cytotoxic effects. nih.gov

Competition with Physiological Folates

This compound enters cells using the same transport mechanisms as naturally occurring folates, primarily the reduced folate carrier (RFC) and membrane folate binding protein transport systems. europa.eueuropa.eudrugbank.com This shared pathway leads to competition between D-Pemetrexed and physiological folates for cellular uptake. cancernetwork.com

Furthermore, once inside the cell, physiological folates are also substrates for FPGS. nih.gov Consequently, they compete with D-Pemetrexed for conversion to their polyglutamated forms. aacrjournals.orgnih.gov The intracellular concentration of physiological folates can, therefore, influence the rate and extent of D-Pemetrexed polyglutamation. aacrjournals.org Higher levels of cellular folates can decrease the formation of D-Pemetrexed polyglutamates, potentially diminishing the drug's activity. aacrjournals.orgnih.gov This competition at both the cellular entry and metabolic activation stages underscores the importance of the cellular folate status as a determinant of D-Pemetrexed's efficacy. cancernetwork.comaacrjournals.org

| Regulator | Mechanism of Action | Impact on D-Pemetrexed |

|---|---|---|

| Gamma-Glutamyl Hydrolase (GGH) | Hydrolyzes polyglutamate forms to the monoglutamate form amegroups.orgiiarjournals.org | Promotes efflux and reduces intracellular retention iiarjournals.orgiiarjournals.org |

| Physiological Folates | Compete for cellular uptake via RFC and other transporters europa.eucancernetwork.com | Reduces the amount of D-Pemetrexed entering the cell |

| Physiological Folates | Compete as substrates for folylpolyglutamate synthetase (FPGS) aacrjournals.orgnih.gov | Decreases the rate of D-Pemetrexed polyglutamation aacrjournals.orgnih.gov |

Mechanisms of Resistance to D Pemetrexed Disodium in Preclinical Models

Alterations in Target Enzymes

The efficacy of D-Pemetrexed disodium (B8443419) relies on its ability to inhibit key enzymes in the folate pathway. Cancer cells can develop resistance by altering these very enzymes, thereby diminishing the drug's cytotoxic effects.

Thymidylate Synthase (TS) is the primary target of D-Pemetrexed disodium. plos.orgncats.io A principal mechanism of acquired resistance involves the overexpression of TS. hres.ca Increased levels of this enzyme mean that higher concentrations of the drug are required to achieve the same level of inhibition and cell death. frontiersin.org

In preclinical models, cancer cell lines that develop resistance to this compound frequently exhibit a significant increase in TS expression at both the mRNA and protein levels. nih.govaacrjournals.org Studies have demonstrated that this upregulation is often a result of gene amplification, where the cells make multiple copies of the TS gene. nih.gov For instance, in malignant pleural mesothelioma (MPM) and non-small cell lung cancer (NSCLC) cell lines made resistant to D-Pemetrexed, increased TS expression was identified as a major factor in drug resistance. nih.govamegroups.org Knocking down the expression of the TS gene (TYMS) in these resistant cells was shown to significantly reduce their resistance to the drug. frontiersin.orgnih.gov Conversely, artificially overexpressing TS in the original, sensitive parental cells was sufficient to induce resistance. frontiersin.org The level of TS expression has been suggested as a key determinant not only of initial sensitivity but also of the cell's capacity to develop resistance over time. plos.orgmdpi.com

Table 1: Preclinical Findings on Thymidylate Synthase (TS) and this compound Resistance

| Cell Line Type | Model System | Key Finding | Reference |

| Malignant Pleural Mesothelioma (MPM) | Resistant Cell Lines | Higher expression of the TYMS gene in resistant cells compared to parental cells. | nih.gov |

| Human Colon Cancer (WiDr) | Resistant Cell Lines | Induction of resistance is associated with TS overexpression. | hres.caaacrjournals.org |

| Non-Small Cell Lung Cancer (NSCLC) | Resistant Sublines | Higher copy numbers of the TS gene found in resistant sublines. | nih.gov |

| NSCLC (A549) | Resistant Cell Lines | BMI1-induced SP1 activation leads to upregulation of TS, causing resistance. | mdpi.com |

| Breast Cancer | Patient Tumors | Potential association between "low" pretreatment TS expression and better response. | aacrjournals.org |

Dihydrofolate Reductase (DHFR) is a secondary target of this compound. nih.govdovepress.comresearchgate.net It plays a crucial role in regenerating the reduced folates necessary for purine (B94841) and thymidylate synthesis. While D-Pemetrexed inhibits DHFR, alterations in this enzyme are considered a less common mechanism of acquired resistance compared to changes in TS. aacrjournals.orgnih.gov

Bypass and Survival Pathway Activation

Role of Oncogene and Oncoprotein Alterations (e.g., Akt, EGFR Phosphorylation)

The activation of oncogenic signaling pathways, particularly those involving Akt and the epidermal growth factor receptor (EGFR), is a prominent feature of this compound resistance.

In non-small cell lung cancer (NSCLC) cells with EGFR mutations, resistance to this compound has been associated with the acquisition of EGFR-independent Akt activation. oncotarget.comoncotarget.com While this compound can inhibit the PI3K/Akt pathway in sensitive cells, resistant cells exhibit enhanced Akt phosphorylation. oncotarget.com This heightened Akt activation plays a crucial role in preventing apoptosis. oncotarget.com Studies have shown that pemetrexed-resistant NSCLC cells (PC-9/PEM) have significantly higher levels of phosphorylated Akt compared to their parental counterparts. oncotarget.com Furthermore, these resistant cells show reduced sensitivity to PI3K inhibitors, highlighting the critical role of this pathway in mediating resistance. oncotarget.comnih.gov

The overexpression and phosphorylation of EGFR and its family member, ErbB3, also contribute to resistance. In pemetrexed-resistant lung adenocarcinoma cells (A549/PEM), both EGFR and ErbB3 are overexpressed. spandidos-publications.com While silencing either EGFR or ErbB3 alone does not significantly restore sensitivity, dual silencing of both receptors improves the cellular response to this compound. spandidos-publications.com This enhanced sensitivity is accompanied by a significant decrease in the phosphorylation of downstream effectors, including STAT3, AKT, and ERK. spandidos-publications.com This suggests that the EGFR/ErbB3-dependent activation of the PI3K/Akt pathway is a key mechanism of resistance. spandidos-publications.com In some models, this compound treatment itself can induce the phosphorylation of EGFR and AKT, suggesting that blocking this pathway could enhance the drug's cytotoxicity. mdpi.com

| Oncogene/Oncoprotein | Alteration | Effect on this compound Resistance | Cell Line Models | Reference(s) |

| Akt | Increased Phosphorylation (Activation) | Promotes cell survival and prevents apoptosis, leading to resistance. | PC-9/PEM, A549 | oncotarget.comoncotarget.comnih.gov |

| EGFR | Overexpression and Increased Phosphorylation | Activates downstream survival pathways (PI3K/Akt, STAT3, ERK), contributing to resistance. | A549/PEM, NCI-H3122 R | spandidos-publications.commdpi.com |

| ErbB3 (HER3) | Overexpression | Cooperates with EGFR to activate the PI3K/Akt pathway, promoting resistance. | A549/PEM | spandidos-publications.com |

| HER2 | Increased Phosphorylation | Contributes to resistance in ALK-positive cells. | NCI-H3122 R | mdpi.com |

Activation of DNA Damage Response and Repair Pathways (e.g., CHK1, MSH2, Ku Protein)

Enhanced DNA damage response (DDR) and repair mechanisms are crucial for cell survival following this compound treatment, which induces DNA damage by inhibiting nucleotide synthesis. frontiersin.orgnih.gov

Key proteins in the DDR pathway, such as Checkpoint kinase 1 (CHK1), human MutS homolog 2 (MSH2), and the Ku protein, are often upregulated in resistant cells. amegroups.orgnih.govtaylorandfrancis.com Higher levels of CHK1 are associated with poor differentiation in lung adenocarcinoma cells and an increased reliance on the CHK1 pathway for survival in the face of pemetrexed-induced stress. nih.gov Similarly, increased levels of MSH2 have been observed in multiple NSCLC cell lines after this compound treatment, and knocking down MSH2 enhances the drug's cytotoxicity. nih.gov The Ku protein, specifically the Ku80 subunit, also plays a role, as its silencing has been shown to augment the viability of pemetrexed-treated A549 cells. nih.gov

The activation of the ATR-Chk1 signaling pathway is a key response to the DNA damage induced by this compound. In PC9 cells, pemetrexed (B1662193) treatment leads to increased phosphorylation of ATR, Chk1, and the histone variant H2AX (γ-H2AX), a marker of DNA double-strand breaks. iiarjournals.org This activation can lead to cell cycle arrest and apoptosis in sensitive cells. iiarjournals.org However, in resistant cells, this pathway may be dysregulated to promote survival. For instance, some resistant cell lines evade this compound's effects by avoiding the induction of DNA damage altogether, as evidenced by a lack of Chk2 phosphorylation. oncotarget.com

| DDR Protein | Function in Resistance | Preclinical Findings | Cell Line Models | Reference(s) |

| CHK1 | Cell cycle checkpoint control, DNA repair | Higher levels correlate with resistance. | Lung adenocarcinoma cells | amegroups.orgnih.gov |

| MSH2 | Mismatch repair (MMR) | Increased levels in resistant cells; knockdown enhances cytotoxicity. | NSCLC cell lines | amegroups.orgnih.govconicet.gov.ar |

| Ku Protein (Ku80) | Non-homologous end joining (NHEJ) | Silencing augments viability of pemetrexed-treated cells. | A549 | nih.gov |

| ATR | DNA damage sensor, activates CHK1 | Phosphorylation is increased in response to pemetrexed-induced DNA damage. | PC9 | iiarjournals.org |

| γ-H2AX | Marker of DNA double-strand breaks | Increased phosphorylation following pemetrexed treatment. | PC9, H1299 | nih.goviiarjournals.org |

Contribution of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-mesenchymal transition (EMT) is a cellular program that enhances tumor progression and is strongly associated with chemoresistance, including resistance to this compound. amegroups.org

In NSCLC cell lines, an activated EMT pathway is linked to this compound resistance, and blocking this pathway can restore drug sensitivity. amegroups.org The acquisition of resistance is often accompanied by a shift from an epithelial to a mesenchymal phenotype, characterized by the downregulation of E-cadherin and the upregulation of mesenchymal markers like fibronectin and vimentin. nih.gov This transition can be regulated by signaling pathways such as p38 and/or ERK. amegroups.org

The transcription factor ZEB1, a key mediator of EMT, is upregulated in pemetrexed-resistant lung cancer cells. nih.gov ZEB1 represses E-cadherin expression, leading to the loss of cell-cell adhesion and the acquisition of migratory and invasive properties. nih.gov The ERK-ZEB1 pathway has been specifically implicated in mediating EMT in pemetrexed-resistant cells. nih.gov

Furthermore, the tumor suppressor FBW7, which can inhibit EMT by targeting the transcription factor Snail for degradation, has been linked to pemetrexed sensitivity. amegroups.org Low expression of FBW7 may contribute to resistance by allowing the EMT program to proceed. amegroups.org In lung adenocarcinoma, FBW7 expression is positively correlated with E-cadherin and negatively correlated with N-cadherin, suggesting its role in modulating the EMT phenotype and, consequently, the response to this compound. amegroups.org

| EMT-Related Factor | Role in Resistance | Mechanism | Cell Line Models | Reference(s) |

| EMT Pathway | Promotes resistance | Enhances tumor progression and cell survival. | NSCLC cell lines | amegroups.org |

| ZEB1 | Upregulated in resistant cells | Downregulates E-cadherin, promoting a mesenchymal phenotype. | CL1, A549 | nih.gov |

| E-cadherin | Downregulated in resistant cells | Loss of this epithelial marker is a hallmark of EMT. | CL1, A549 | nih.gov |

| Fibronectin | Upregulated in resistant cells | A mesenchymal marker associated with increased migration and invasion. | CL1, A549 | nih.gov |

| FBW7 | Low expression may contribute to resistance | FBW7 inhibits EMT by degrading the transcription factor Snail. | Lung adenocarcinoma | amegroups.org |

| BMI1 | Upregulation leads to resistance | Downregulates miR-145-5p, leading to increased Sp1 expression and EMT induction. | A400 (pemetrexed-resistant A549) | mdpi.com |

Cell Cycle Dysregulation and Mechanisms Countering Apoptosis (e.g., NF-κB Pathway)

Dysregulation of the cell cycle and the activation of anti-apoptotic pathways are fundamental to this compound resistance.

This compound typically induces cell cycle arrest, often in the G1 or S phase, and subsequently triggers apoptosis in sensitive cancer cells. oncotarget.comnih.goviiarjournals.org However, resistant cells develop mechanisms to bypass this cell cycle arrest and evade apoptosis. For instance, in pemetrexed-resistant A549/PEM cells, there is a notable arrest at the G1 stage and a downregulation of the S phase compared to sensitive cells. spandidos-publications.com

The NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation, plays a significant role in countering apoptosis and promoting resistance. oaepublish.com In preclinical models of NSCLC brain metastases, the protein CD146 has been shown to mediate this compound resistance by activating the NF-κB pathway. frontiersin.org This activation helps cells to counter apoptosis, maintain normal cell cycle progression, and promote DNA damage repair. frontiersin.orgresearchgate.net Inhibition of the NF-κB pathway has been shown to significantly enhance the sensitivity of brain metastatic cells to this compound. frontiersin.org

Furthermore, the overexpression of anti-apoptotic proteins can contribute to resistance. amegroups.org In A549 cells, enhanced prevention of apoptosis, through the overexpression of proteins like flavin reductase and calreticulin, is strongly correlated with this compound resistance. amegroups.org

| Pathway/Protein | Role in Resistance | Mechanism | Cell Line Models | Reference(s) |

| Cell Cycle | Dysregulation | Resistant cells bypass drug-induced cell cycle arrest. | A549/PEM | spandidos-publications.com |

| NF-κB Pathway | Activation | Promotes cell survival and counters apoptosis. | PC9-BrMS (brain metastatic cells) | frontiersin.org |

| CD146 | Upregulation | Mediates resistance by activating the NF-κB pathway. | PC9-BrMS | frontiersin.orgresearchgate.net |

| Anti-apoptotic Proteins (e.g., flavin reductase, calreticulin) | Overexpression | Inhibit apoptosis, leading to cell survival and resistance. | A549 | amegroups.org |

Preclinical Research Models and Methodologies for D Pemetrexed Disodium Studies

In Vitro Cellular Models

Assessment of Cytotoxicity and Growth Inhibition in Various Cancer Cell Lines

The cytotoxic and growth-inhibitory effects of D-pemetrexed disodium (B8443419) have been evaluated across a range of cancer cell lines, demonstrating its broad-spectrum antitumor activity. In vitro studies have shown that pemetrexed (B1662193) inhibits the growth of mesothelioma cell lines (MSTO-211H, NCI-H2052), non-small cell lung cancer (NSCLC) cell lines (PC9, A549), pancreatic cancer cell lines, and colon cancer cell lines. echemi.comfda.govspandidos-publications.complos.org

The cytotoxicity of pemetrexed is concentration-dependent. iiarjournals.orgnih.gov For instance, in PC9 cells, a human NSCLC cell line with an EGFR exon 19 deletion, pemetrexed treatment for 72 hours led to a dose-dependent decrease in cell viability. iiarjournals.orgnih.gov Similarly, in gastric cancer cell lines, pemetrexed exhibited cytotoxicity with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 17 to 310 nM. nih.gov This potency is significant when compared to the peak plasma concentrations observed in clinical trials, which are substantially higher. nih.gov

Furthermore, studies have explored the synergistic effects of pemetrexed with other chemotherapeutic agents. In the MSTO-211H mesothelioma cell line, combining pemetrexed with cisplatin (B142131) resulted in a synergistic cytotoxic effect. echemi.comfda.gov Combination studies with gemcitabine (B846) in pancreatic and colon adenocarcinoma cell lines have also shown schedule-dependent synergistic cytotoxicity. cancernetwork.comcancernetwork.com

The following table summarizes the cytotoxic effects of D-pemetrexed disodium on various cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | Key Findings | Reference(s) |

| MSTO-211H | Malignant Pleural Mesothelioma | Pemetrexed inhibits in vitro growth. Synergistic effects observed with cisplatin. | echemi.comfda.gov |

| NCI-H2052 | Malignant Pleural Mesothelioma | Pemetrexed inhibits in vitro growth. | echemi.comfda.govfda.gov |

| PC9 | Non-Small Cell Lung Cancer (EGFR exon 19 deletion) | Dose-dependent reduction in cell viability. | iiarjournals.orgnih.gov |

| A549 | Non-Small Cell Lung Cancer | Pemetrexed induces cytotoxicity, though cisplatin monotherapy was found to be more cytotoxic in one study. | spandidos-publications.com |

| CAL-27 | Head and Neck Squamous Cell Carcinoma | Pemetrexed shows a clear concentration-dependent cytotoxic effect. | nih.gov |

| Gastric Cancer Cell Lines | Gastric Cancer | Pemetrexed was found to be more cytotoxic than 5-FU, with IC50 values between 17 and 310 nM. | nih.gov |

| HCT-8 | Colon Cancer | Synergistic cytotoxicity when gemcitabine exposure precedes pemetrexed. | cancernetwork.com |

| MCF-7 | Breast Cancer | Pemetrexed shows cytotoxic effects. | nih.gov |

Analysis of Cellular Uptake and Intracellular Localization

The efficacy of this compound is contingent upon its entry into cancer cells and its subsequent intracellular processing. Pemetrexed enters the cell primarily through the reduced folate carrier (RFC) system and the folate binding protein transport system. echemi.comnih.gov Once inside the cell, it is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). echemi.comnih.gov

These polyglutamated metabolites are crucial as they are retained within the cell for longer periods and are more potent inhibitors of target enzymes compared to the parent compound. echemi.comfda.gov The half-life of these polyglutamate metabolites is prolonged in tumor cells, which contributes to the sustained action of the drug. echemi.com Studies using nanoformulations have also been conducted to enhance cellular uptake. For example, a pemetrexed/folic acid nanoparticle (PEM/FA-NP) formulation demonstrated increased uptake in CT26 colorectal cancer cells compared to uncoated nanoparticles, which was visualized and quantified using fluorescence microscopy and flow cytometry. acs.org

Investigations into Cell Cycle Perturbations (e.g., S-phase arrest)

This compound has been shown to induce perturbations in the cell cycle, a key mechanism contributing to its anticancer effects. A common finding across multiple studies is the induction of cell cycle arrest in the S-phase or G1-phase, depending on the cell line and experimental conditions. spandidos-publications.complos.orgoncotarget.comresearchgate.net

In human non-small cell lung cancer (NSCLC) A549 cells, pemetrexed treatment leads to S-phase arrest. plos.org This arrest is associated with the activation of the Akt signaling pathway and subsequent activation of cyclin A/Cdk2. plos.org Similarly, in human melanoma cell lines, pemetrexed was found to induce S-phase cell cycle arrest. researchgate.net In contrast, a study on the PC9 NSCLC cell line reported that pemetrexed significantly induced G1 phase arrest in a dose-dependent manner. iiarjournals.orgnih.gov Another study on pancreatic cancer cells showed that while pemetrexed alone induced S-phase arrest, erlotinib (B232) induced G0/G1 phase arrest. spandidos-publications.com The combination of these drugs resulted in different cell cycle effects depending on the sequence of administration. spandidos-publications.com Furthermore, in brain metastases of NSCLC, CD146 expression was found to influence pemetrexed-induced S-phase arrest, with lower CD146 levels leading to a more significant arrest. frontiersin.org

Studies on Apoptosis Induction Mechanisms

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. spandidos-publications.comiiarjournals.orgnih.gov The mechanisms underlying this apoptosis induction are multifaceted and involve both intrinsic (mitochondrial) and extrinsic pathways.

In the PC9 NSCLC cell line, pemetrexed-induced apoptosis is associated with an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. iiarjournals.orgnih.gov This leads to the release of cytochrome c from the mitochondria into the cytosol. iiarjournals.orgnih.gov Pemetrexed treatment also modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. iiarjournals.orgnih.gov Furthermore, the extrinsic pathway is activated through the upregulation of death receptors like Fas and DR4, and their ligands FasL and TRAIL. iiarjournals.org This cascade of events ultimately leads to the activation of caspase-8, caspase-9, and caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. iiarjournals.org

Similar findings have been observed in MSTO-211 malignant mesothelioma cells and A549 NSCLC cells, where pemetrexed-induced apoptosis is linked to mitochondrial dysfunction mediated by ROS accumulation and downregulation of SIRT1. spandidos-publications.com In human melanoma cells, pemetrexed-induced apoptosis was also found to be both caspase-dependent and -independent and mediated by p53. researchgate.net

Molecular and Gene Expression Profiling (e.g., RT-qPCR, Western Blotting)

Molecular and gene expression profiling techniques have been instrumental in dissecting the intricate pathways affected by this compound. These studies often employ methods like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting to analyze changes in gene and protein expression.

Studies have shown that pemetrexed treatment can alter the expression of numerous genes and proteins involved in cell cycle regulation, apoptosis, and drug metabolism. For example, in PC9 cells, Western blot analysis revealed that pemetrexed treatment increased the expression of proteins involved in the extrinsic apoptosis pathway, such as Fas, FasL, and DR4, as well as activated caspases. iiarjournals.org In A549 cells, pemetrexed was shown to induce the phosphorylation of Akt and affect the expression of cell cycle-related proteins like cyclin A. plos.org

Gene expression profiling of lymphoblastoid cell lines treated with pemetrexed identified a significant alteration in mRNA and microRNA expression. scispace.com Some of the most significantly differentially expressed genes were found to have clinical relevance in lung adenocarcinoma. scispace.com Furthermore, in NSCLC, pemetrexed has been shown to increase the expression of PD-L1 through the activation of the mTOR/P70S6K and STAT3 pathways. The expression levels of key enzymes targeted by pemetrexed, such as thymidylate synthase (TS), are also a subject of investigation as potential predictive biomarkers. hres.caclinicaltrials.govnih.gov

The following table provides a summary of key molecular targets and their expression changes in response to this compound.

| Molecule | Method of Analysis | Cell Line/Tissue | Change in Expression/Activity | Reference(s) |

| Thymidylate Synthase (TS) | IHC, qPCR | NSCLC | Lower expression in adenocarcinoma vs. squamous cell carcinoma. | hres.caclinicaltrials.gov |

| Bcl-2 | Western Blot | PC9 | Decreased | iiarjournals.orgnih.gov |

| Bax | Western Blot | PC9 | Increased | iiarjournals.orgnih.gov |

| Caspase-3, -8, -9 | Western Blot | PC9 | Activated (cleaved forms increased) | iiarjournals.orgnih.gov |

| PARP | Western Blot | A549, PC9 | Cleaved | iiarjournals.org |

| Akt | Western Blot | A549 | Increased phosphorylation | plos.org |

| p53 | Western Blot | Melanoma cell lines | Increased | researchgate.net |

| PD-L1 | Western Blot | NSCLC cell lines | Increased | |

| SIRT1 | Western Blot | MSTO-211, A549 | Downregulated | spandidos-publications.com |

| Cyclin A2, CDK2 | Western Blot | NSCLC brain metastases | Downregulated with CD146 knockdown | frontiersin.org |

Development and Characterization of this compound-Resistant Cell Lines

The development of drug resistance is a significant challenge in cancer therapy. To understand the mechanisms of resistance to this compound, researchers have developed and characterized pemetrexed-resistant cancer cell lines in vitro.

For example, pemetrexed-resistant NSCLC cells derived from the A549 cell line have been shown to exhibit higher cancer stem cell (CSC) activity compared to the parental cells. mdpi.com These resistant cells also show elevated expression of CSC-related proteins like BMI1 and CD44, and display an epithelial-mesenchymal transition (EMT) signature. mdpi.com Overexpression of BMI1 in pemetrexed-sensitive A549 cells was found to confer resistance to the drug. mdpi.com

In another study, multidrug-resistant (MDR) breast cancer cells (MCF-7) overexpressing the ATP-binding cassette transporter ABCC5 showed significant resistance to pemetrexed. nih.gov The IC50 of pemetrexed in these resistant cells was 2.2-fold higher than in the parental MCF-7 cells. nih.gov The development of liposomal pemetrexed was explored as a strategy to overcome this resistance, and it was found to be more effective than free pemetrexed in these resistant cells. nih.gov The overexpression of thymidylate synthase (TS) has also been correlated with reduced sensitivity to pemetrexed in antifolate-resistant cell lines. hres.ca

Preclinical Research Data Unavailaible for this compound

Following a comprehensive review of scientific literature, it has been determined that there is no available data regarding preclinical research models and methodologies specifically for the chemical compound "this compound." The user's request for an article detailing in vivo animal models, pharmacokinetic profiling, and molecular changes in tumor xenografts for this specific stereoisomer cannot be fulfilled.

The available body of scientific research, including all preclinical and clinical trials, focuses exclusively on the compound Pemetrexed disodium. Pemetrexed is synthesized from L-glutamic acid, which results in the S-configuration at the molecule's chiral center, making it the L-isomer. europa.eueuropa.eu

Regulatory and scientific documents explicitly identify the D-isomer of pemetrexed (D-Pemetrexed) as an inactive impurity. europa.eueuropa.eu The manufacturing process for the active pharmaceutical ingredient controls the level of this D-isomer to be less than 0.5%. europa.eu As an inactive substance, it has not been the subject of dedicated preclinical evaluation for antitumor activity, pharmacokinetics, or any other therapeutic property.

Consequently, no studies on xenograft and syngeneic tumor models, pharmacokinetic profiling in animal models, or the evaluation of molecular changes in tumor xenografts have been conducted for this compound. All published research pertains to the therapeutically active L-isomer, known as Pemetrexed.

Synergistic Interactions and Combination Strategies of D Pemetrexed Disodium

Combination with Other Antifolates: Preclinical Investigations

Preclinical studies have explored the combination of D-Pemetrexed disodium (B8443419) with other antifolates to understand potential synergistic or antagonistic effects. Given that D-Pemetrexed disodium targets multiple folate-dependent enzymes, its interaction with other drugs in the same class is of significant interest.

In comparative preclinical studies, this compound has been evaluated alongside raltitrexed (B1684501), another antifolate that primarily inhibits thymidylate synthase (TS). While both agents share a common primary target, their broader enzymatic inhibition profiles differ. aacrjournals.org Research in pancreatic cancer cell lines has shown that both pemetrexed (B1662193) and raltitrexed can induce apoptosis. nih.gov One study noted that pemetrexed may retain activity against certain tumor cells that have developed resistance to other antifolates like methotrexate (B535133) and raltitrexed. hres.ca

Further preclinical investigations in pancreatic cancer models compared the single-agent activity of this compound with raltitrexed, among other chemotherapeutic agents. In these studies, this compound was identified as a highly effective single agent, inducing apoptosis at concentrations below the maximum achievable plasma concentration in vivo. nih.gov While direct synergistic combination studies with other antifolates are not extensively detailed in the provided results, the differential mechanisms and resistance profiles suggest a complex interaction landscape that warrants further investigation. For instance, one study on advanced colorectal cancer included a treatment regimen of pemetrexed combined with raltitrexed, although the specific preclinical rationale for this combination was not elaborated upon. nih.gov

| Antifolate Agent | Cancer Model | Key Preclinical Findings |

| Raltitrexed | Pancreatic Cancer Cell Lines | Both pemetrexed and raltitrexed demonstrated the ability to induce apoptosis. Pemetrexed was noted as a particularly effective single agent. nih.gov |

| Methotrexate, Raltitrexed | Various Tumor Cell Lines | In vitro studies have suggested that pemetrexed may be active against certain tumor cells that are resistant to methotrexate and raltitrexed. hres.ca |

Synergistic Effects with Conventional Antineoplastic Agents

Preclinical evidence strongly supports the combination of this compound with a variety of conventional cytotoxic agents, often resulting in additive or synergistic antitumor activity. cancernetwork.com These combinations are designed to exploit different mechanisms of action to maximize cancer cell death.

The synergistic effects of this compound with other antineoplastic agents are rooted in their complementary mechanisms of action at the molecular level.

With Gemcitabine (B846): Preclinical data suggest that this compound can potentiate the effects of gemcitabine. The proposed mechanism involves the enhancement of human equilibrative nucleoside transporter 1 (hENT1) and deoxycytidine kinase (dCK) expression by pemetrexed. researchgate.net This upregulation facilitates the uptake and intracellular activation of gemcitabine, leading to increased cytotoxicity. researchgate.net

With Platinum Agents (Cisplatin and Oxaliplatin): The combination of this compound with platinum compounds has shown significant synergistic effects. Studies in mesothelioma cell lines demonstrated that concurrent administration of pemetrexed and cisplatin (B142131) resulted in synergy. fda.gov For the combination with oxaliplatin (B1677828) in colorectal cancer cell models, synergistic interactions were observed, particularly with sequential administration. researchgate.net The molecular basis for this synergy includes the inhibition of Akt phosphorylation by both drugs and the downregulation of key DNA repair enzymes like ERCC1 and ERCC2 following drug exposure. researchgate.net Furthermore, pretreatment with pemetrexed was found to increase the formation of oxaliplatin-DNA adducts, enhancing its DNA-damaging effects. researchgate.net

With Other Agents: Preclinical studies have also indicated synergistic or additive effects when this compound is combined with other agents such as fluorouracil, paclitaxel, and vinorelbine. cancernetwork.com

| Combination Agent | Cancer Model | Molecular Basis of Synergy |

| Gemcitabine | Non-Small Cell Lung Cancer | Enhanced expression of hENT1 and dCK, leading to increased uptake and activation of gemcitabine. researchgate.net |

| Cisplatin | Mesothelioma | Synergistic effects observed with concurrent administration. fda.gov |

| Oxaliplatin | Colorectal Cancer | Inhibition of Akt phosphorylation, downregulation of ERCC1 and ERCC2, and increased formation of oxaliplatin-DNA adducts. researchgate.net |

The sequence and timing of drug administration can significantly influence the efficacy of combination chemotherapy involving this compound.

With Gemcitabine: Preclinical studies in human colon and non-small cell lung cancer cell lines have demonstrated that the interaction between this compound and gemcitabine is highly schedule-dependent. cancernetwork.comresearchgate.netscirp.org A synergistic effect is most pronounced when pemetrexed is administered 24 hours before gemcitabine. researchgate.net Conversely, some studies have suggested that the reverse sequence, gemcitabine followed by pemetrexed, can also produce synergistic cytotoxicity. aacrjournals.orgnih.gov This highlights the complexity of the interaction, which may be cell-line specific.

With Cisplatin: In vitro studies with various human cancer cell lines have shown that the combination of this compound and cisplatin is also schedule-dependent. The sequential administration of pemetrexed followed by cisplatin generally produces synergistic or additive effects. researchgate.net In contrast, simultaneous exposure or the reverse sequence (cisplatin followed by pemetrexed) has been shown to be antagonistic in some cancer cell lines. researchgate.net

With Oxaliplatin: For the combination of this compound and oxaliplatin in human colon cancer cells, a synergistic interaction was preferentially detected with sequential combinations. researchgate.net Simultaneous exposure to both drugs also led to synergistic activity. nih.gov

| Combination Agent | Cancer Model | Optimal Preclinical Schedule |

| Gemcitabine | Colon and Lung Cancer | Pemetrexed administered 24 hours prior to gemcitabine showed the highest synergistic interaction. researchgate.net |

| Cisplatin | Lung, Breast, Ovarian Cancer | Sequential administration of pemetrexed followed by cisplatin was found to be the optimal schedule. researchgate.net |

| Oxaliplatin | Colon Cancer | Sequential combinations were preferred, although simultaneous exposure also showed synergy. researchgate.netnih.gov |

Molecular Basis of Combined Cytotoxicity

Rational Combinations with Targeted Therapies

The development of targeted therapies has opened new avenues for combination strategies with this compound, aiming to simultaneously attack multiple critical pathways involved in tumor growth and survival.

Preclinical studies have provided a strong rationale for combining this compound with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib (B232). amegroups.cnnih.gov

Interestingly, the interaction can be schedule-dependent and may differ based on the EGFR mutation status of the cancer cells. Some preclinical findings suggest that for EGFR TKI-sensitive cells, a concurrent combination might be antagonistic because the TKI-induced G1 arrest could protect cells from the S-phase-specific action of pemetrexed. spandidos-publications.com However, in EGFR TKI-resistant cells, the combination has been shown to be synergistic. spandidos-publications.com One proposed mechanism for this synergy is the activation of the EGFR/PI3K/AKT pathway by pemetrexed, which can then be inhibited by the subsequent administration of an EGFR-TKI. nih.gov Furthermore, combining this compound with an EGFR-TKI may help prevent or overcome acquired resistance, including the development of the T790M mutation. nih.govnih.gov

| EGFR TKI | Cancer Model | Key Preclinical Findings |

| Gefitinib | Non-Small Cell Lung Cancer | Synergistic effects in gefitinib-acquired resistant cells; may prevent the emergence of resistant clones. spandidos-publications.comnih.gov |

| Erlotinib | Non-Small Cell Lung Cancer | Synergistic when erlotinib is administered after pemetrexed; pharmacodynamic separation avoids negative cellular interactions. nih.govnih.gov |

The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. This compound has been shown to indirectly inhibit mTOR signaling. This occurs through the inhibition of aminoimidazole carboxamide ribonucleotide formyltransferase (AICART), leading to the accumulation of its substrate ZMP, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mTORC1 complex.

Preclinical studies have demonstrated that combining this compound with direct mTOR inhibitors, such as AZD8055, results in a synergistic interaction in non-small cell lung cancer (NSCLC) cells. This combination leads to a more potent inhibition of mTORC1 substrates like S6K1 and 4E-BP1 than either agent alone. The rationale is that the direct pharmacological inhibition of mTOR by drugs like AZD8055 complements the indirect inhibition by pemetrexed, leading to enhanced antitumor effects. This suggests that the combination of catalytic site mTOR inhibitors and this compound is a promising therapeutic strategy.

Exploration of Checkpoint Kinase 1 (CHK1) Inhibitors

This compound functions as an antimetabolite that induces DNA damage, primarily by inhibiting multiple folate-dependent enzymes essential for nucleotide synthesis. acs.orggoogle.com This action triggers the DNA damage response (DDR) pathways, including the activation of Checkpoint Kinase 1 (CHK1), which arrests the cell cycle to allow for DNA repair. researchgate.netnih.gov Inhibiting CHK1 in conjunction with this compound represents a rational and synergistic therapeutic strategy. By blocking CHK1, cancer cells are prevented from repairing the D-Pemetrexed-induced DNA damage and are forced to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe. researchgate.netnih.gov

Preclinical studies have consistently demonstrated the synergistic activity of this combination. For instance, the CHK1 inhibitor LY2603618 was shown to combine synergistically with this compound in non-small cell lung cancer (NSCLC) cell lines. nih.gov This combination led to an enhanced reduction of DNA synthesis, increased markers of DNA damage, and more significant cell cycle arrest compared to this compound alone. nih.gov The scheduling of administration appears to be a critical factor; in NSCLC tumor xenograft models, administering LY2603618 24 hours after D-Pemetrexed potentiated the anti-tumor activity more effectively than concurrent administration. nih.govresearchgate.net The mechanism involves the D-Pemetrexed-induced phosphorylation and activation of CHK1, which is then abrogated by the inhibitor. researchgate.netresearchgate.net

Clinical investigations have also explored this combination. A phase I study evaluated LY2603618 administered after D-Pemetrexed and cisplatin in patients with advanced cancers, providing a rationale for the combination in a clinical setting. researchgate.net Other studies have noted synergistic effects between the CHK1/2 inhibitor AZD7762 and anti-metabolites like D-Pemetrexed. biorxiv.org The level of CHK1 expression in cancer cells may also serve as a biomarker, correlating with the degree of sensitization to D-Pemetrexed by CHK1 inhibitors. nih.govfrontiersin.org

| CHK1 Inhibitor | Cancer Model | Key Research Findings | Reference(s) |

| LY2603618 (Rabusertib) | Non-Small Cell Lung Cancer (NSCLC) xenografts (NCI-H2122, NCI-H441) | Combination treatment arrested DNA synthesis post-S-phase initiation. Sequential administration (inhibitor 24h after pemetrexed) significantly increased tumor growth inhibition compared to either agent alone. | researchgate.net, nih.gov, researchgate.net |

| LY2603618 | Advanced Solid Tumors (Phase I Clinical Trial) | Combination with pemetrexed and cisplatin was assessed for safety and tolerability, establishing a basis for further clinical evaluation. | researchgate.net |

| AZD7762 | Various Cancer Cell Lines | Displayed synergistic or highly additive effects when combined with anti-metabolites, including pemetrexed. | researchgate.net, biorxiv.org |

| General CHK1 Inhibition | Breast Cancer Cell Lines (MCF 7, MDA MB231) | Pemetrexed treatment alone was shown to increase the phosphorylation of CHK1, indicating activation of the DNA damage pathway that CHK1 inhibitors are designed to block. | researchgate.net |

Advanced Drug Delivery Systems

To enhance the therapeutic index of this compound, researchers have focused on developing advanced drug delivery systems. These systems aim to improve drug solubility, prolong circulation time, enable targeted delivery to tumor tissues, and overcome mechanisms of drug resistance, thereby increasing efficacy while potentially reducing systemic toxicity.

Liposomal and PEGylated Formulations of this compound

Liposomes are vesicular structures made of a lipid bilayer that can encapsulate hydrophilic and lipophilic drugs. Formulating this compound within liposomes offers a strategy to alter its pharmacokinetic profile and improve its delivery to tumor sites. research-nexus.netnih.gov Research has shown that factors such as lipid composition significantly influence the drug's encapsulation efficiency and cytotoxic effects. For example, incorporating cholesterol and using a higher total lipid concentration can enhance the encapsulation of D-Pemetrexed. research-nexus.net "Fluid" liposomes have been found to release the drug more efficiently, leading to potent cytotoxicity against malignant pleural mesothelioma cells, whereas "solid" liposomes hindered drug release and were less effective. research-nexus.net

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to a drug or carrier system like a liposome, is a common strategy to increase the formulation's stability and circulation half-life by helping it evade the immune system. google.comnih.gov PEGylated liposomal D-Pemetrexed has been developed to overcome multidrug resistance (MDR) in breast cancer. nih.gov In one study, a PEGylated liposomal formulation using d-alpha tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) was developed. This formulation exhibited a small particle size (around 160 nm) and a high encapsulation efficiency of 63.5% for the water-soluble drug. nih.gov Crucially, it was 2.6 times more effective than free D-Pemetrexed in MDR breast cancer cells. nih.gov

Directly PEGylating D-Pemetrexed has also been explored. Studies comparing native D-Pemetrexed to a PEGylated conjugate found that the PEGylated version induced a higher rate of S-phase cell cycle arrest and apoptosis in breast cancer cell lines. researchgate.net The enhanced therapeutic effect was attributed to increased DNA damage, as evidenced by higher expression of phosphorylated ATM, Chk1, and Cdc25C proteins. researchgate.net

| Formulation Type | Key Components | Research Focus / Model | Key Findings | Reference(s) |

| Liposomal Pemetrexed | Phospholipids, Cholesterol | Malignant Pleural Mesothelioma (MSTO-211H cells) | "Fluid" liposomes provided efficient drug release and high cytotoxicity. Increased cholesterol and lipid concentration improved encapsulation. | research-nexus.net |

| PEGylated Liposomal Pemetrexed | Pemetrexed, TPGS, Lipids | Multidrug-Resistant Breast Cancer (MCF-7+ABCC5 cells) | Particle size: 160.77 nm. Encapsulation efficiency: 63.5%. Showed a 2.6-fold lower IC50 compared to free pemetrexed in resistant cells. | nih.gov |

| PEGylated Pemetrexed (Conjugate) | Pemetrexed, Polyethylene Glycol | Breast Cancer Cell Lines (MCF 7, MDA MB231) | Induced higher S-phase arrest (54% vs 49% in MDA MB231) and apoptosis (13% vs 4% in MCF 7) compared to native pemetrexed. | researchgate.net |

| Pemetrexed Disodium Liposome Injection | Pemetrexed disodium, Dipalmitoyl phosphatidyl choline, DSPG, PEG600, Cholesterol | Pharmaceutical Formulation | A stable liposomal injection with high encapsulation efficiency and low leakage rate was developed. | google.com |

Folate-Targeted Nanoparticle Approaches

The folate receptor is frequently overexpressed on the surface of various cancer cells, making it an attractive target for selective drug delivery. researchgate.netrsc.org Since this compound is a folate analog, it naturally interacts with folate transport systems and the folate receptor itself, binding with a high affinity (dissociation constant Kd = 4.5–54 nM). mdpi.comfrontiersin.org This inherent characteristic makes it both a therapeutic agent and a potential targeting moiety for nanoparticle-based delivery systems.

Researchers have designed nanoparticles that are decorated with folic acid or that co-load D-Pemetrexed with folic acid to enhance uptake by cancer cells via folate receptor-mediated endocytosis. acs.orgrsc.org One study developed a nanoformulation using layer-by-layer deposition to integrate both D-Pemetrexed and folic acid onto a polystyrene nanoparticle substrate (PEM/FA-NP). acs.org This dual-targeted approach aims to maximize cellular uptake and efficacy. The resulting nanoparticles were approximately 40 nm in size and demonstrated an encapsulation efficiency of 51.3% for D-Pemetrexed. acs.org In vitro, these nanoparticles showed increased uptake in colorectal cancer cells compared to non-coated nanoparticles and demonstrated efficacy in a murine cancer model. acs.org

Other approaches have used different nanoparticle materials. For instance, D-Pemetrexed has been loaded into magnetic O-carboxymethyl chitosan (B1678972) nanoparticles with a folate ligand anchored to the surface. researchgate.net This system was designed for dual targeting: magnetic guidance to the tumor region and folate receptor binding for cellular entry. In ovarian cancer cells, these folate-targeted nanoparticles showed a 10.33-fold lower IC50 value compared to their non-targeted counterparts, indicating significantly enhanced cytotoxicity. researchgate.net Similarly, targeted nanoparticles made from a PEG-Peptide-PCL conjugate and loaded with D-Pemetrexed exhibited superior antitumor and antimetastatic effects in a mouse melanoma model compared to free D-Pemetrexed. tandfonline.com

| Nanoparticle System | Key Components | Research Focus / Model | Key Findings | Reference(s) |

| PEM/FA-NP | Polystyrene NP, D-Pemetrexed, Folic Acid (FA) | Colorectal Cancer (CT26 murine cell line) | Size: ~40 nm. Encapsulation efficiency: 51.3% (PEM). Showed enhanced cellular uptake and reduced tumor growth in vivo. | acs.org |

| Folate-Targeted Magnetic NP | Magnetic O-carboxymethyl chitosan NP, D-Pemetrexed, Folate ligand | Ovarian Cancer (A2780 cells) | IC50 value was 10.33-fold lower for targeted vs. non-targeted nanoparticles in folate-free medium. | researchgate.net |

| Targeted PEG-Peptide-PCL NP | PEG-Peptide-PCL, D-Pemetrexed | Melanoma (B16 bearing mice) | Exhibited the best antitumor and antimetastasis efficacy compared to free pemetrexed and non-targeted nanoparticles. | tandfonline.com |

| scFV-METase/ pemetrexed-NPs | PEG-PLGA, Anti-CD133 scFv, METase, D-Pemetrexed | Gastric Carcinoma (CD133+ SGC-7901 cells) | Co-encapsulation of METase and pemetrexed in a targeted NP showed increased therapeutic efficiency and apoptosis. | nih.gov |

Biomarkers of D Pemetrexed Disodium Sensitivity and Resistance in Preclinical Contexts

Enzymatic Biomarkers

The intracellular activity of D-pemetrexed disodium (B8443419) is heavily reliant on the function of specific enzymes involved in folate metabolism and its own metabolic activation.

Thymidylate Synthase Expression Levels and Genetic Variants

Thymidylate synthase (TS) is a primary target of D-pemetrexed disodium. plos.orgnih.gov It is a crucial enzyme in the de novo synthesis of pyrimidines, specifically for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govmdpi.com

Preclinical studies have consistently demonstrated an inverse correlation between TS expression levels and sensitivity to this compound. nih.govaacrjournals.org High levels of TS expression are associated with reduced sensitivity and resistance to the drug. nih.govaacrjournals.org For instance, in non-small cell lung cancer (NSCLC) cell lines, forced overexpression of TS abolished the antitumor effects of this compound both in vitro and in xenograft models. nih.gov This resistance is attributed to the sustained activity of TS in the presence of the drug, allowing DNA synthesis to continue. nih.gov Conversely, downregulation of TS expression restores sensitivity to this compound. nih.gov

In various tumor types, preclinical data support the hypothesis that overexpression of TS correlates with reduced sensitivity to this compound. aacrjournals.org This has been observed in lung cancer cell lines, where TS expression levels differ among them. nih.gov The inhibition of DNA synthesis and induction of apoptosis by this compound are inversely related to the level of TS expression. nih.gov

Genetic variants in the TS gene, such as variable number of tandem repeats (VNTR) and single nucleotide polymorphisms (SNPs) in the promoter region, have been shown to correlate with treatment outcomes in patients receiving fluorouracil and may also influence this compound sensitivity. nih.gov Preclinical data suggest that TS gene expression is a leading variable in predicting sensitivity, with lower copy numbers of TS mRNA correlating with increased sensitivity to this compound in vitro. ascopubs.org

Folylpolyglutamate Synthetase Activity and Expression

Folylpolyglutamate synthetase (FPGS) is a critical enzyme for the intracellular activation of this compound. fda.govaacrjournals.org It catalyzes the addition of glutamate (B1630785) residues to the drug, converting it into polyglutamated forms. fda.govechemi.com These polyglutamated metabolites are retained within the cell for longer periods and are more potent inhibitors of TS and other target enzymes compared to the monoglutamate form of this compound. fda.govaacrjournals.org

Preclinical studies have shown that the activity and expression of FPGS are directly correlated with sensitivity to this compound. nih.govaacrjournals.org High FPGS expression leads to enhanced polyglutamation, resulting in prolonged drug action and increased cytotoxicity in tumor cells. fda.gov Conversely, decreased FPGS activity or expression is a common mechanism of acquired resistance to this compound in vitro. aacrjournals.org This leads to reduced intracellular accumulation of active drug metabolites.

In malignant pleural mesothelioma (MPM) preclinical models, high FPGS protein expression was significantly associated with a better response to this compound-based chemotherapy. nih.gov The level of cellular folates is also an important determinant, as they can compete with this compound for FPGS, thereby affecting its polyglutamation. aacrjournals.orgcuni.cz

Transport-Related Biomarkers

The entry of this compound into tumor cells is a critical step for its cytotoxic activity and is mediated by specific transport proteins.

Reduced Folate Carrier Expression and Polymorphisms

The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is a major transport system for folates and antifolates, including this compound, into cells. aacrjournals.orgfrontiersin.orgoncotarget.com this compound has a high affinity for RFC. aacrjournals.orgcuni.cz

Preclinical studies have shown that the expression of RFC can influence sensitivity to this compound. Decreased expression of SLC19A1 has been observed in pemetrexed-resistant NSCLC cell lines, suggesting that reduced uptake of the drug contributes to resistance. oncotarget.comiiarjournals.org However, the relationship is not always straightforward. In some preclinical models, the loss of RFC function did not lead to a loss of this compound activity. aacrjournals.org This is because this compound can utilize other transport mechanisms, and the concurrent contraction of competing cellular physiologic folates can preserve its activity. aacrjournals.org Polymorphisms in the SLC19A1 gene have also been suggested to predict survival outcomes in patients treated with this compound-based chemotherapy. oncotarget.com

Folate Receptor-α Expression

Folate receptor-α (FR-α), a high-affinity folate binding protein, mediates the transport of folates and certain antifolates, including this compound, into cells via endocytosis. frontiersin.orgmdpi.com FR-α has a very high affinity for this compound. aacrjournals.org

FR-α is overexpressed in various epithelial tumors, including lung cancer, while having limited expression in normal tissues. frontiersin.orgnih.govnih.gov High FR-α expression has been associated with increased sensitivity to this compound in some preclinical models. frontiersin.org For example, in lung adenocarcinoma cells, downregulation of FR-α led to decreased intracellular accumulation of this compound and reduced cytotoxicity. frontiersin.org Conversely, overexpression of FR-α increased sensitivity. frontiersin.org However, other studies have shown that when RFC is functional, the loss of FR-α expression does not significantly impact this compound activity. aacrjournals.org This suggests that FR-α-mediated transport may be more critical when RFC function is impaired. aacrjournals.org

Molecular and Genetic Determinants

Beyond specific enzymes and transporters, a broader range of molecular and genetic factors can influence the cellular response to this compound.

Resistance to this compound can arise from various molecular alterations. mdpi.com In preclinical models, mechanisms of acquired resistance include upregulation of the drug's target enzymes, such as TS, and decreased expression of activating enzymes like FPGS. mdpi.comaacrjournals.org

Other molecular determinants include the expression of gamma-glutamyl hydrolase (GGH), an enzyme that removes polyglutamates, thereby inactivating this compound. Higher GGH expression has been observed in this compound-resistant adenocarcinoma samples. iiarjournals.org

Furthermore, alterations in signaling pathways have been implicated in this compound resistance. For instance, in EGFR-mutated NSCLC cells, resistance to this compound has been linked to upregulated Akt activation. oncotarget.com The epithelial-mesenchymal transition (EMT) and the presence of cancer stem cells (CSCs) have also been associated with resistance to this compound in NSCLC cell lines. amegroups.org Additionally, the expression of certain oncogenes and tumor suppressor genes, such as TTF-1, may influence the efficacy of this compound. amegroups.org In some contexts, resistance to cisplatin (B142131)/pemetrexed (B1662193) has been linked to the upregulation of specific microRNAs, such as miR-6077, which can affect cell cycle arrest and ferroptosis pathways. nih.gov

Oncogenic Mutations and Protein Alterations (e.g., ALK, ROS1)

The presence of specific oncogenic driver mutations has been linked to heightened sensitivity to this compound. In particular, preclinical and clinical evidence suggests that NSCLC harboring anaplastic lymphoma kinase (ALK) and ROS1 rearrangements may exhibit a greater response to pemetrexed-based chemotherapy. amegroups.orgfrontiersin.org

While driver oncogenes are most commonly associated with adenocarcinoma histology, they can also be found in NSCLC with squamous or adenosquamous features, particularly in non-smokers. frontiersin.org This suggests that the underlying molecular profile, rather than solely the histological subtype, can be a critical determinant of pemetrexed sensitivity.

DNA Repair Pathway Genes and Proteins

The cellular response to this compound is intricately linked to DNA repair mechanisms. Pemetrexed induces DNA damage, and the cell's ability to repair this damage can dictate its survival and, consequently, its resistance to the drug. frontiersin.org

Several key proteins and pathways involved in DNA repair have been identified as potential biomarkers:

Checkpoint Kinase 1 (CHK1): Higher levels of CHK1 have been observed in poorly differentiated lung adenocarcinoma cells, suggesting an increased reliance on the CHK1 pathway in response to pemetrexed. amegroups.org Preclinical studies have explored the combination of CHK1 inhibitors with pemetrexed to enhance its antitumor activity by arresting DNA synthesis. researchgate.net

Human MutS Homolog 2 (MSH2): This mismatch repair protein has been shown to be upregulated in NSCLC cell lines after pemetrexed treatment. Knockdown of MSH2 enhanced the cytotoxicity of pemetrexed, indicating its role in resistance. amegroups.org

Thymidylate Synthase (TS): As a primary target of pemetrexed, the expression of TS is a major determinant of sensitivity. e-crt.orgcancernetwork.com Upregulation of the gene encoding TS can lead to pemetrexed resistance. e-crt.org Conversely, downregulation of TS has been suggested as a biomarker for predicting responsiveness. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): Another key enzyme inhibited by pemetrexed, DHFR expression levels can influence drug efficacy. cancernetwork.comnih.govnih.gov Downregulation of the DHFR gene may serve as a biomarker for pemetrexed sensitivity. nih.govresearchgate.net

DNA Damage Response (DDR) Pathway: The broader DDR network plays a crucial role in repairing DNA damage caused by chemotherapeutic agents. researchgate.net Targeting DDR pathways is being investigated as a strategy to increase tumor sensitivity to treatments like pemetrexed. nih.govamegroups.org

MicroRNA Expression Profiles